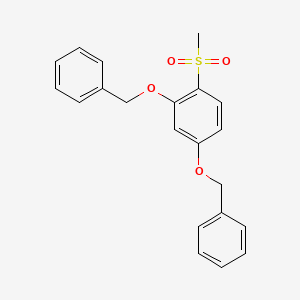

2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene, also known as DBMM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DBMM is a sulfone-based compound that is widely used in the synthesis of organic molecules due to its unique properties. In

Applications De Recherche Scientifique

Application in Reaction Studies

2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene and related compounds have been studied for their reactions with various substances. For instance, El‐Barbary (1984) investigated the reactions of esters, ortho esters, acetals, thioacetals, and epoxides with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, a compound closely related to this compound. This study provided insights into the reactivity of these compounds in different chemical environments (El‐Barbary, 1984).

Involvement in Polymer Synthesis

A study by Imai et al. (2002) involved the synthesis of new aromatic poly(ether benzoxazole)s from a bis(o-aminophenol) monomer, which was synthesized using 2-benzyloxy-4-fluoronitrobenzene, a compound structurally similar to this compound. This research is significant for understanding the synthesis and properties of polymers derived from similar compounds (Imai et al., 2002).

Role in Luminescence Sensing and Pesticide Removal

Zhao et al. (2017) conducted research on metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate. These MOFs showed potential as luminescent sensory materials for environmental contaminants and could be related to the use of this compound in similar applications (Zhao et al., 2017).

Thermoset Properties and Cure Kinetics

Cole et al. (1991) studied the cure kinetics of epoxy/amine thermosetting resins involving compounds like bis [4-(diglycidylamino)-phenyl] methane, which share some structural features with this compound. This research contributes to the understanding of the physical properties and processing conditions of such thermosetting systems (Cole et al., 1991).

Structural and Spectroscopic Analysis

Binkowska et al. (2009) analyzed the structure of 4-nitrophenyl[bis(benzylthio)]methane using X-ray diffraction, NMR, and spectrophotometry. This compound is structurally related to this compound and highlights the importance of structural studies in understanding the chemical properties of such compounds (Binkowska et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with molecular chaperones like hsp90 . These proteins play a crucial role in maintaining cellular protein homeostasis, making them important targets for drug development .

Mode of Action

It’s suggested that similar compounds may interact with their targets through a process known as michael addition . This reaction involves the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound .

Biochemical Pathways

Similar compounds have been found to induce significant degradation of client proteins akt and erk . These proteins are involved in various cellular processes, including cell growth and survival, and their degradation could potentially disrupt these processes .

Pharmacokinetics

A related compound, phenol,2,4-bis(1,1-dimethylethyl), was found to satisfy all the five rules of lipinski, which are guidelines for the drug-likeness of a compound .

Result of Action

Similar compounds have been found to exhibit antiproliferative activity against multiple breast cancer cell lines . This suggests that 2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene could potentially have similar effects.

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

Propriétés

IUPAC Name |

1-methylsulfonyl-2,4-bis(phenylmethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4S/c1-26(22,23)21-13-12-19(24-15-17-8-4-2-5-9-17)14-20(21)25-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGKNBZOGLTXJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592702.png)

![3-[(5E)-5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2592704.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2592708.png)

![(Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2592710.png)

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2592713.png)